

Spectral data of 2-(Isopropylamino)ethanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(Isopropylamino)ethanol

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An In-depth Technical Guide to the Spectral Data of 2-(Isopropylamino)ethanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(Isopropylamino)ethanol**. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for **2-(Isopropylamino)ethanol** (CAS No: 109-56-8, Molecular Formula: C₅H₁₃NO).^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for **2-(Isopropylamino)ethanol**

Chemical Shift (δ) ppm	Multiplicity	Solvent	Assignment (Proposed)
~3.6	Triplet	CDCl ₃	-CH ₂ - (adjacent to OH)
~2.8	Triplet	CDCl ₃	-CH ₂ - (adjacent to NH)
~2.7	Septet	CDCl ₃	-CH- (isopropyl)
~1.1	Doublet	CDCl ₃	-CH ₃ (isopropyl)

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The broad signals for OH and NH protons are often not explicitly reported or may be exchanged with deuterium in certain solvents.

Table 2: ¹³C NMR Spectral Data for **2-(Isopropylamino)ethanol**[3][4]

Chemical Shift (δ) ppm	Solvent	Carbon Assignment
~61.0	CDCl ₃	-CH ₂ -OH
~50.1	CDCl ₃	-CH ₂ -NH-
~49.5	CDCl ₃	-CH(CH ₃) ₂
~22.8	CDCl ₃	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Absorption Bands for **2-(Isopropylamino)ethanol**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3300-3500	Broad, Strong	O-H stretch (alcohol), N-H stretch (secondary amine)
2850-2970	Strong	C-H stretch (aliphatic)
1470	Medium	C-H bend (alkane)
1050-1150	Strong	C-O stretch (primary alcohol)
1130-1170	Medium	C-N stretch (amine)

Data compiled from various sources including neat, ATR, and vapor phase spectra.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural features.

Table 4: Mass Spectrometry Data for **2-(Isopropylamino)ethanol**

m/z	Relative Intensity (%)	Assignment
103	~5%	[M] ⁺ (Molecular Ion)
88	100%	[M - CH ₃] ⁺ (Base Peak)
72	~30%	[M - CH ₂ OH] ⁺
58	~25%	[CH ₂ =N ⁺ H-CH(CH ₃) ₂]
44	~95%	[CH(CH ₃) ₂] ⁺ or [CH ₂ =N ⁺ H ₂]

Fragmentation data is based on Electron Ionization (EI) mass spectra.[5]

Experimental Protocols

The following protocols are generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
[6]
- Sample Preparation: Approximately 10-20 mg of **2-(Isopropylamino)ethanol** is dissolved in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard (0 ppm).[7][8] The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: A standard single-pulse sequence is used. Key parameters include a 30° or 45° pulse angle and a relaxation delay of at least 1-2 seconds to ensure proper signal integration.[8][9]
- ^{13}C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in single lines for each unique carbon. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C . [6]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The spectrum is then phased and the baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak (e.g., 77.16 ppm for CDCl_3) for ^{13}C NMR.[7][8]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[7]
- Sample Preparation (ATR): A background spectrum of the clean, empty ATR crystal is recorded. A single drop of neat (undiluted) **2-(Isopropylamino)ethanol** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.[7][10]
- Sample Preparation (Transmission): For transmission analysis of a liquid, the sample is placed as a thin film between two salt plates (e.g., NaCl or KBr).[11]

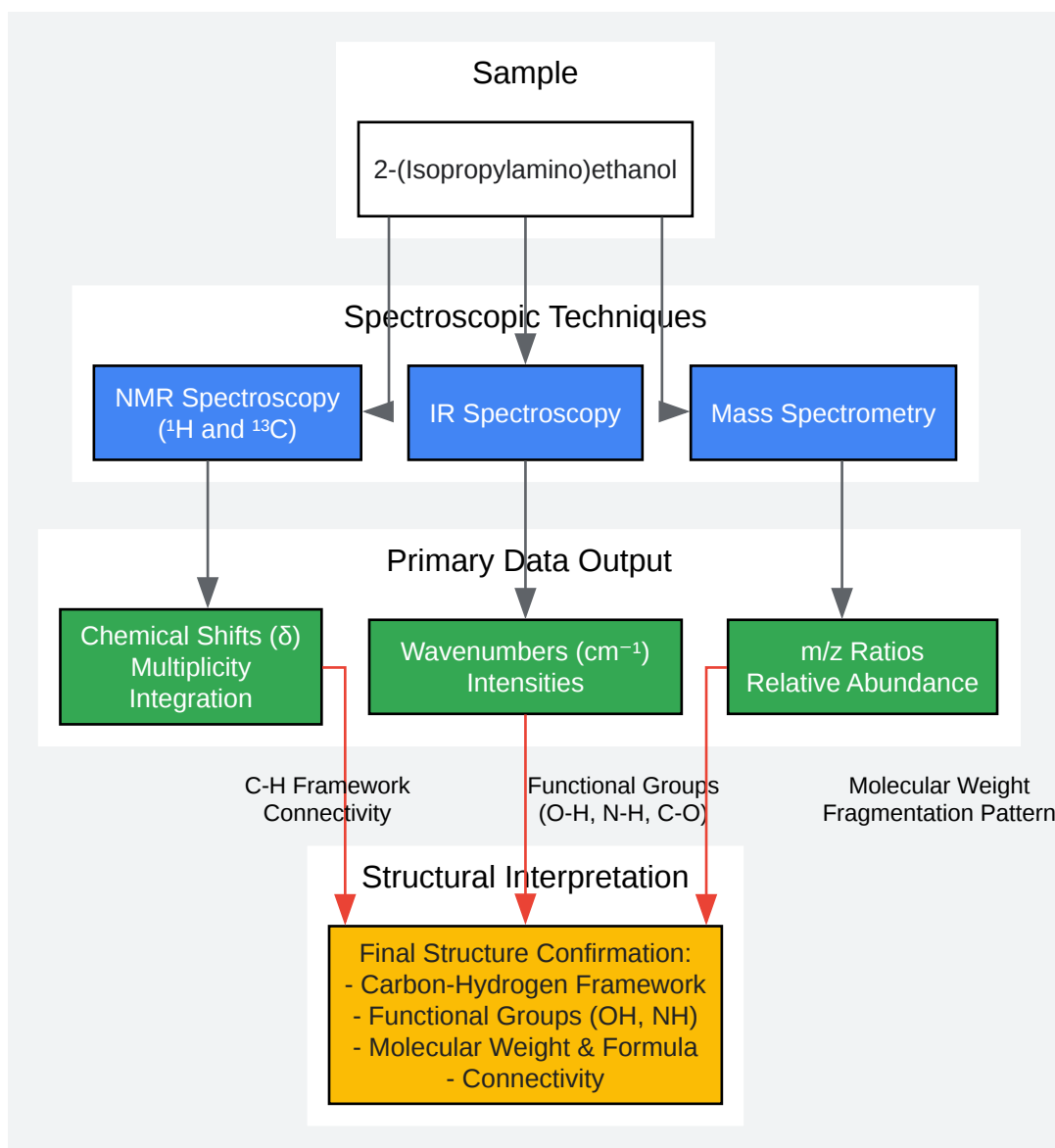
- **Data Acquisition:** The spectrum is typically scanned over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.^[7]
- **Data Processing:** The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to their respective functional groups.

Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation, is used.^[12]
- **Sample Preparation:** The liquid sample is diluted in a volatile solvent (e.g., methanol or dichloromethane) before injection into the GC.^[12]
- **Ionization:** Electron Ionization (EI) is a common method used for this type of molecule. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[7]
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).
- **Data Processing:** A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to deduce structural information.^[13]

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to elucidate the structure of **2-(Isopropylamino)ethanol**.



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Caption: Workflow for the structural elucidation of **2-(Isopropylamino)ethanol**.

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- To cite this document: BenchChem. [Spectral data of 2-(Isopropylamino)ethanol (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091046#spectral-data-of-2-isopropylamino-ethanol-nmr-ir-mass-spec]

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